Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester
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Overview
Description
Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester is a chemical compound with the molecular formula C9H13F6O5P This compound is characterized by the presence of a butanoic acid backbone with a bis(2,2,2-trifluoroethoxy)phosphinyl group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester typically involves the reaction of butanoic acid derivatives with bis(2,2,2-trifluoroethoxy)phosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with substituted nucleophiles.
Scientific Research Applications
Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate esters.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester involves its interaction with specific molecular targets. The compound can act as a phosphonate ester, inhibiting enzymes that require phosphate groups for their activity. This inhibition occurs through the formation of stable complexes with the enzyme’s active site, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-methyl-, methyl ester: Similar in structure but lacks the phosphinyl group.
Butanoic acid, 2,2-dimethyl-, methyl ester: Similar backbone but different substituents.
Acetic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester: Similar phosphinyl group but different acid backbone.
Uniqueness
Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester is unique due to the presence of both the butanoic acid backbone and the bis(2,2,2-trifluoroethoxy)phosphinyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
131927-88-3 |
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Molecular Formula |
C9H13F6O5P |
Molecular Weight |
346.16 g/mol |
IUPAC Name |
methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]butanoate |
InChI |
InChI=1S/C9H13F6O5P/c1-3-6(7(16)18-2)21(17,19-4-8(10,11)12)20-5-9(13,14)15/h6H,3-5H2,1-2H3 |
InChI Key |
IOEQJBCKDSOHGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)P(=O)(OCC(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
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